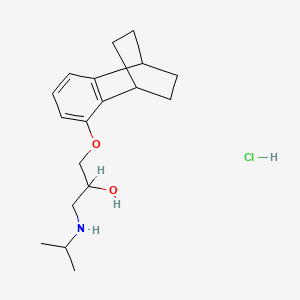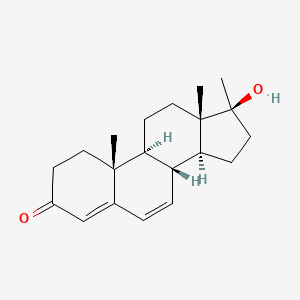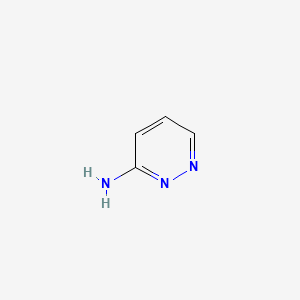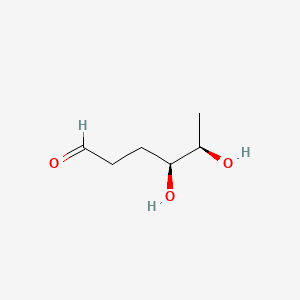
Amicetose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amicetose is a trideoxyhexose.
Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Agent
Amicetose, a component of the antibacterial and antiviral agent amicetin, plays a key role in its structure and function. The unique α-(1→4)-glycoside bond between amosamine and amicetose in amicetin is a characteristic feature. The study by Chen et al. (2013) revealed the enzymatic processes involved in this bond formation, highlighting the role of amicetose in antibiotic biosynthesis.
Synthesis Methods
Amicetose has been the focus of various synthesis methods. For instance, Noecker et al. (1998) detailed three different methods for synthesizing amicetose, emphasizing its significance in chemical synthesis. Additionally, Lajšić et al. (1992) and Itoh et al. (1985) contributed to the understanding of amicetose synthesis, highlighting its chemical properties and potential applications.
Pharmaceutical Applications
In pharmaceutical research, amicetose has been a component in the study of new drugs. Fu et al. (2018) demonstrated its role in the synthesis of nucleoside antibiotics, illustrating its importance in drug development.
Biochemical Studies
Amicetose has also been studied in the context of its biochemical properties. Wang et al. (2011) explored the role of amicetose in the synthesis of anticancer analogues, showing its potential in medical applications.
Polysome Metabolism
Lastly, amicetose's role in polysome metabolism has been investigated, as demonstrated by Ennis (1972). This research underscores its biological significance and potential for further applications in molecular biology.
Propiedades
Número CAS |
27518-97-4 |
|---|---|
Nombre del producto |
Amicetose |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
XXIHHRIZGBRENI-RITPCOANSA-N |
SMILES isomérico |
C[C@H]([C@H](CCC=O)O)O |
SMILES |
CC(C(CCC=O)O)O |
SMILES canónico |
CC(C(CCC=O)O)O |
Otros números CAS |
27518-97-4 |
Sinónimos |
amicetose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



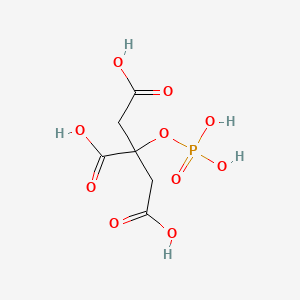
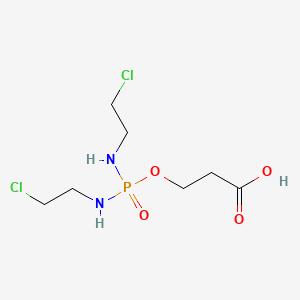
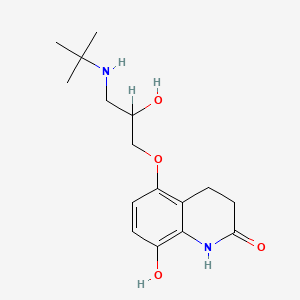
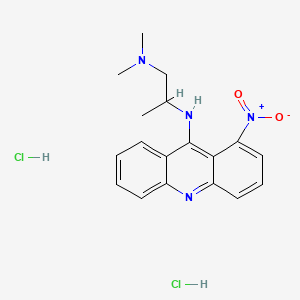
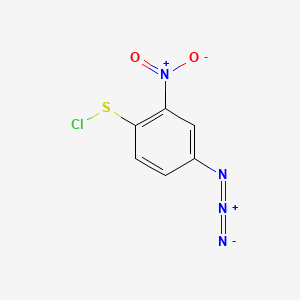
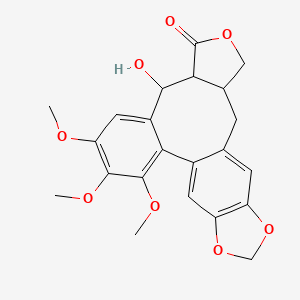
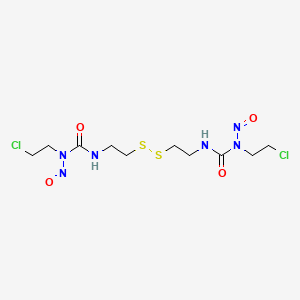
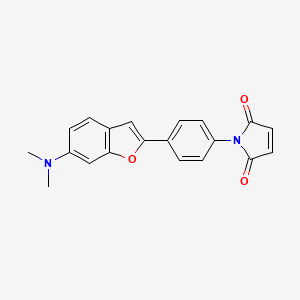
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)
![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)

